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Compound of Interest

Compound Name:
G3-VC-PAB-DMEA-Duocarmycin

DM

Cat. No.: B12366551 Get Quote

An In-depth Technical Guide to G3-VC-PAB-
DMEA-Duocarmycin DM
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and underlying mechanisms of G3-VC-PAB-DMEA-Duocarmycin DM, a potent antibody-drug

conjugate (ADC) payload. This document is intended to serve as a core resource for

researchers and professionals involved in the development of next-generation targeted cancer

therapies.

Core Chemical Identity and Properties
G3-VC-PAB-DMEA-Duocarmycin DM is a highly potent cytotoxic agent designed for targeted

delivery to cancer cells via an antibody. It comprises a DNA-alkylating duocarmycin derivative

linked to a peptide-based linker system.

Table 1: Physicochemical Properties of G3-VC-PAB-DMEA-Duocarmycin DM
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Property Value Source

Chemical Formula C₅₆H₇₂ClN₁₃O₁₂ [1]

Molecular Weight 1154.70 g/mol [2]

CAS Number 2415664-00-3 [3][4]

Synonym

4-((2S,5S)-14-Amino-5-

isopropyl-4,7,10,13-tetraoxo-2-

(3-ureidopropyl)-3,6,9,12-

tetraazatetradecanamido)benz

yl ((S)-1-(chloromethyl)-3-(5-

(2-(dimethylamino)ethoxy)-1H-

indole-2-carbonyl)-2,3-dihydro-

1H-benzo[e]indol-5-yl) ethane-

1,2-diylbis(methylcarbamate)

[4]

Appearance White to Off-white Solid [5]

Storage Conditions -20°C [6]

Chemical Structure and Components
The structure of G3-VC-PAB-DMEA-Duocarmycin DM is modular, consisting of several key

components that dictate its function. The detailed chemical name suggests "G3" is a peptide

moiety, "VC" is a dipeptide linker, "PAB" is a self-immolative spacer, "DMEA" is a solubilizing

group, and "Duocarmycin DM" is the cytotoxic payload.

Duocarmycin DM: The Cytotoxic Payload
Duocarmycin DM is a synthetic analogue of the natural product duocarmycin, a class of

exceptionally potent antitumor antibiotics.[7] Its mechanism of action involves binding to the

minor groove of DNA and subsequently alkylating the N3 position of adenine.[8] This covalent

modification of DNA disrupts its structure and function, leading to cell cycle arrest and

apoptosis. Duocarmycins are effective against both dividing and non-dividing cells and can

overcome multi-drug resistance mechanisms.[8]

The Linker System: G3-VC-PAB-DMEA
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The linker is a critical component of the ADC, ensuring stability in circulation and facilitating the

release of the payload within the target cancer cell.

VC (Valine-Citrulline) Linker: This dipeptide is designed to be cleaved by lysosomal

proteases, such as cathepsin B, which are often overexpressed in the tumor

microenvironment.[6] This enzymatic cleavage is the primary mechanism for the intracellular

release of the cytotoxic payload.

PAB (p-aminobenzyl) Spacer: The PAB group acts as a self-immolative spacer. Following the

cleavage of the VC linker, the PAB moiety undergoes a 1,6-elimination reaction, which in turn

releases the duocarmycin payload in its active form.

G3 Peptide Moiety: Based on the detailed chemical name, the "G3" component is a

tripeptide-like structure that provides a point of attachment for conjugation to a monoclonal

antibody, typically through a maleimide group reacting with a thiol on the antibody.

DMEA ((Dimethylamino)ethoxy) Group: This functional group is attached to the indole ring of

the duocarmycin payload and serves to enhance the solubility and reduce aggregation of the

ADC, thereby improving its pharmacokinetic properties.[6]

Mechanism of Action of a G3-VC-PAB-DMEA-
Duocarmycin DM-based ADC
The following diagram illustrates the proposed mechanism of action for an antibody-drug

conjugate utilizing this payload.
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Figure 1: Mechanism of Action of a G3-VC-PAB-DMEA-Duocarmycin DM ADC
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Caption: Workflow of ADC targeting, internalization, and payload activation.
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Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of G3-VC-PAB-DMEA-
Duocarmycin DM are proprietary and typically found in patent literature or internal

documentation of chemical suppliers. However, a general workflow for the synthesis and

analysis can be outlined.

General Synthesis Workflow
The synthesis of G3-VC-PAB-DMEA-Duocarmycin DM is a multi-step process involving solid-

phase peptide synthesis for the linker and subsequent solution-phase conjugation to the

duocarmycin payload.
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Figure 2: General Synthesis and Conjugation Workflow
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Caption: A generalized workflow for the synthesis of the linker-payload and its conjugation to an

antibody.
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Characterization Methods
The identity and purity of G3-VC-PAB-DMEA-Duocarmycin DM are typically confirmed using a

combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final

compound.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and

confirm the connectivity of the different components.

Biological Evaluation
The biological activity of G3-VC-PAB-DMEA-Duocarmycin DM, once conjugated to a targeting

antibody, is evaluated through a series of in vitro and in vivo assays.

Table 2: Key Biological Evaluation Assays

Assay Purpose

In vitro Cytotoxicity Assays

To determine the potency (e.g., IC₅₀ values) of

the ADC against a panel of cancer cell lines with

varying levels of target antigen expression.

Plasma Stability Assays

To evaluate the stability of the ADC in plasma

and determine the rate of premature payload

release.

In vivo Efficacy Studies
To assess the anti-tumor activity of the ADC in

animal models (e.g., xenograft models).

Toxicology Studies

To determine the safety profile and maximum

tolerated dose (MTD) of the ADC in relevant

animal species.

Signaling Pathways Affected by Duocarmycin DM
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As a DNA alkylating agent, Duocarmycin DM triggers the DNA damage response (DDR)

pathway. This leads to cell cycle arrest and, if the damage is too severe to be repaired, the

induction of apoptosis.

Figure 3: DNA Damage Response Pathway Activated by Duocarmycin DM
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Caption: Simplified signaling cascade initiated by duocarmycin-induced DNA damage.
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Conclusion
G3-VC-PAB-DMEA-Duocarmycin DM represents a sophisticated and highly potent payload

for the development of antibody-drug conjugates. Its design incorporates a potent DNA

alkylating agent with a cleavable linker system that is engineered for stability in circulation and

efficient release within target cancer cells. Understanding the intricate details of its chemical

structure, properties, and mechanism of action is paramount for the successful development of

novel and effective cancer therapies. This guide provides a foundational understanding for

researchers and drug developers working with this promising class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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